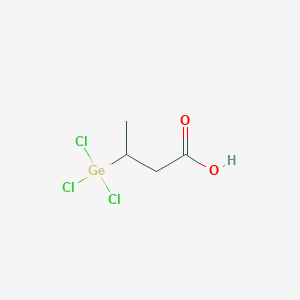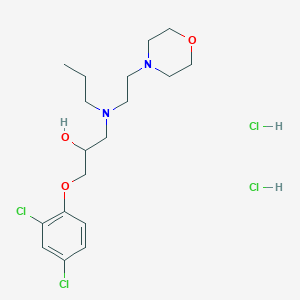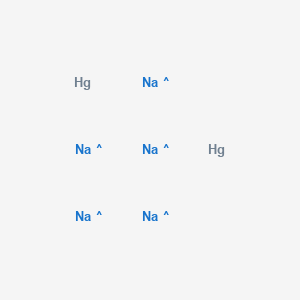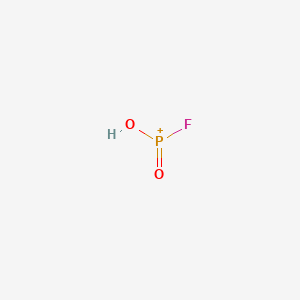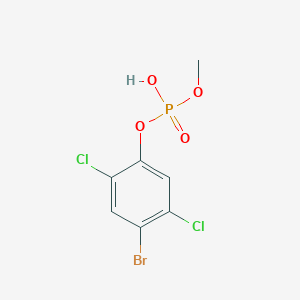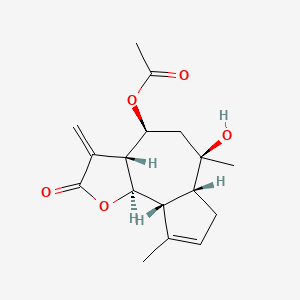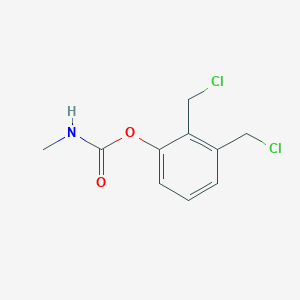
2,3-Bis(chloromethyl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(chloromethyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to the benzene ring and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)phenyl methylcarbamate typically involves the reaction of 2,3-dichlorotoluene with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: 2,3-Dichlorotoluene
Reagent: Methyl isocyanate
Conditions: The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, at elevated temperatures (around 80-100°C) to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(chloromethyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2,3-Bis(chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(chloromethyl)phenyl methylcarbamate involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The carbamate group reacts with the serine residue in the enzyme’s active site, leading to the formation of a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, which can be exploited for various biochemical applications.
Comparaison Avec Des Composés Similaires
- 2,4-Bis(chloromethyl)phenyl methylcarbamate
- 2,5-Bis(chloromethyl)phenyl methylcarbamate
- 2,6-Bis(chloromethyl)phenyl methylcarbamate
Comparison: 2,3-Bis(chloromethyl)phenyl methylcarbamate is unique due to the specific positioning of the chloromethyl groups, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
22134-54-9 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
[2,3-bis(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13-10(14)15-9-4-2-3-7(5-11)8(9)6-12/h2-4H,5-6H2,1H3,(H,13,14) |
Clé InChI |
JVUBUJNDCLACKY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



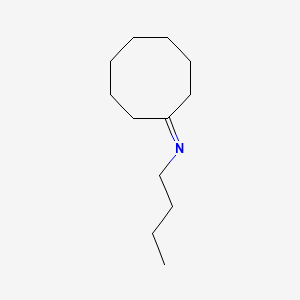

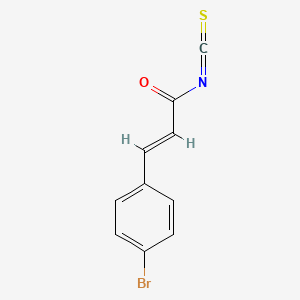

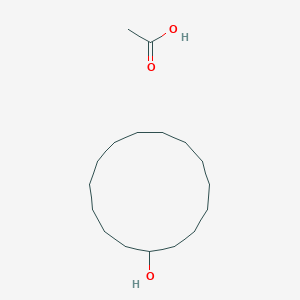
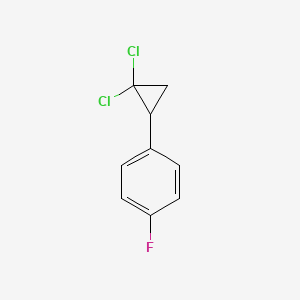
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
